2-(3-Methylphenoxy)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide
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Overview
Description
2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a methylphenoxy group, a nitroindole moiety, and a hydrazinecarbonyl linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps, including the formation of the methylphenoxy group, the nitroindole moiety, and the hydrazinecarbonyl linkage. Common synthetic routes may include:
Step 1: Synthesis of the 3-methylphenoxy intermediate through nucleophilic substitution reactions.
Step 2: Formation of the nitroindole moiety via nitration and cyclization reactions.
Step 3: Coupling of the intermediates using hydrazine derivatives under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide shares structural similarities with other compounds containing methylphenoxy, nitroindole, and hydrazinecarbonyl groups.
Uniqueness
- The unique combination of functional groups in this compound may confer distinct chemical and biological properties, setting it apart from other similar compounds.
Conclusion
2-(3-Methylphenoxy)-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide is a compound with a complex structure and potential applications in various scientific fields
Properties
Molecular Formula |
C19H17N5O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H17N5O6/c1-11-3-2-4-13(7-11)30-10-17(26)20-9-16(25)22-23-18-14-8-12(24(28)29)5-6-15(14)21-19(18)27/h2-8,21,27H,9-10H2,1H3,(H,20,26) |
InChI Key |
JZXUHPUMBMOHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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